2-Butoxy-1,3-dichloro-5-nitrobenzene

Description

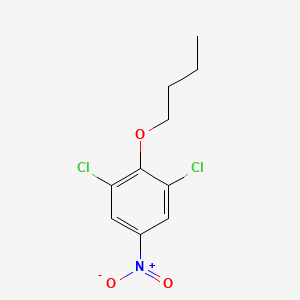

2-Butoxy-1,3-dichloro-5-nitrobenzene is a nitroaromatic compound characterized by a benzene ring substituted with two chlorine atoms at the 1- and 3-positions, a nitro group at the 5-position, and a butoxy group (-OCH₂CH₂CH₂CH₃) at the 2-position. This structure confers unique physicochemical properties, including moderate lipophilicity due to the butoxy chain and reactivity influenced by the electron-withdrawing nitro and chlorine groups.

Properties

IUPAC Name |

2-butoxy-1,3-dichloro-5-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO3/c1-2-3-4-16-10-8(11)5-7(13(14)15)6-9(10)12/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPCWGWHTIQGNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-1,3-dichloro-5-nitrobenzene typically involves the nitration of 2-butoxy-1,3-dichlorobenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction parameters such as temperature, concentration of reagents, and reaction time are optimized for maximum yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-1,3-dichloro-5-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the compound susceptible to electrophilic aromatic substitution reactions.

Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are commonly used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Nucleophilic Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Scientific Research Applications

2-Butoxy-1,3-dichloro-5-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butoxy-1,3-dichloro-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The butoxy group provides lipophilicity, enhancing the compound’s ability to penetrate cell membranes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-Butoxy-1,3-dichloro-5-nitrobenzene with three analogs:

Key Observations:

- Substituent Effects: The butoxy group increases molecular weight and lipophilicity compared to the simpler 1,3-dichloro-5-nitrobenzene. This enhances solubility in organic solvents but reduces aqueous solubility. Benzyloxy (C₁₃H₉Cl₂NO₃) and acetoxy (C₈H₅Cl₂NO₄) substituents introduce steric bulk and electronic effects. The electron-donating nature of butoxy may stabilize intermediates during synthesis, whereas acetoxy’s electron-withdrawing character could accelerate nitro group reduction .

- Physical Properties :

- The butoxy derivative’s predicted density (~1.45 g/cm³) is lower than the acetoxy analog (1.535 g/cm³), likely due to the longer alkyl chain .

- Boiling points correlate with molecular weight and substituent volatility. The acetoxy compound’s higher boiling point (340.8°C) suggests stronger intermolecular forces compared to butoxy derivatives .

Metabolic and Toxicological Profiles

1,3-Dichloro-5-nitrobenzene (CAS 618-62-2)

- Metabolism : The nitro group undergoes reduction to form N-hydroxylated intermediates, which deplete glutathione (GSH) and induce oxidative stress. This pathway is linked to hemolysis and hepatotoxicity .

- Toxicity : Predicted LOAEL (Lowest Observed Adverse Effect Level) for hemolysis is 1 mg/kg/day in analogous compounds .

This compound

- However, its lipophilicity could enhance bioavailability, increasing exposure risks.

- Hazards : Similar to benzyloxy analogs, it likely causes skin irritation (H315), eye damage (H319), and respiratory irritation (H335) .

Nitro Reduction :

- 1,3-Dichloro-5-nitrobenzene is reduced using SnCl₂·2H₂O in ethanol at 75°C to form unstable diamines, which are immediately used in subsequent reactions .

- Butoxy Analog : The butoxy group’s stability under reductive conditions is uncertain. Longer reaction times or modified catalysts (e.g., Pd/C) may be required due to steric effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.